Lithium;methanolate;niobium(5+)

Description

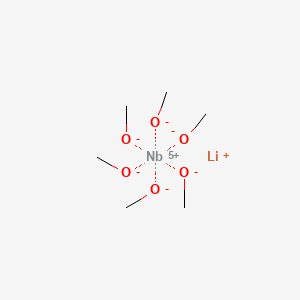

Lithium methanolate niobium(5+), also referred to as lithium niobium methoxide, is a coordination compound consisting of lithium (Li⁺), methanolate (CH₃O⁻), and niobium in the +5 oxidation state (Nb⁵⁺). These compounds are typically moisture-sensitive and serve as precursors in materials synthesis, particularly for oxides, semiconductors, and battery components .

Properties

IUPAC Name |

lithium;methanolate;niobium(5+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CH3O.Li.Nb/c6*1-2;;/h6*1H3;;/q6*-1;+1;+5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAVMHQTFKKNDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[O-].C[O-].C[O-].C[O-].C[O-].C[O-].[Nb+5] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18LiNbO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Energy Storage Applications

1.1 Lithium-Ion Batteries

Lithium methanolate niobium(5+) is primarily utilized in the development of advanced battery materials. Niobium compounds, including lithium niobium methoxide, have been shown to enhance the performance of lithium-ion batteries by improving cycling stability and rate capability. The incorporation of niobium into lithium transition metal oxides (LTMOs) helps mitigate degradation phenomena, thus enhancing battery longevity and efficiency .

- Performance Metrics : Niobium serves as a dopant and coating material in cathodes, leading to improved lithium diffusion kinetics and reduced surface degradation. Studies indicate that niobium-doped materials can achieve higher capacity retention during extended cycling compared to non-doped counterparts .

| Material | Specific Capacity (mAh/g) | Cycle Stability (%) | Rate Capability |

|---|---|---|---|

| Nb-Doped LTMOs | Up to 200 | 85 | High |

| Non-Doped LTMOs | 150 | 70 | Moderate |

1.2 Potassium-Ion Batteries

Recent research highlights the role of niobium oxide (Nb2O5) composites in potassium-ion batteries (KIBs). When combined with conductive carbon frameworks, these composites exhibit high specific capacities and excellent rate performance, making them suitable for next-generation energy storage systems .

- Key Findings : The pseudohexagonal form of Nb2O5 demonstrated a specific capacity of 179 mAh/g at low current densities, showcasing its potential for scalable KIB applications .

Catalytic Applications

2.1 Asymmetric Catalysis

Lithium methanolate niobium(5+) is also explored for its catalytic properties in asymmetric synthesis. Niobium complexes have been utilized in various reactions, including Diels-Alder reactions and epoxidation processes, where they exhibit significant enantioselectivity.

- Case Study : Research indicates that chiral niobium complexes can achieve enantiomeric excesses of up to 52% in specific reactions, demonstrating their effectiveness as catalysts in organic synthesis .

| Reaction Type | Enantiomeric Excess (%) | Catalyst Type |

|---|---|---|

| Diels-Alder | Up to 40 | Niobium Complex |

| Epoxidation | Up to 52 | Chiral Niobium |

Materials Science Applications

3.1 Thin Film Production

Lithium methanolate niobium(5+) is employed as a precursor in the production of thin films for electronic applications. The compound's ability to form stable films with desirable electrical properties makes it valuable in the fabrication of electronic devices.

- Application Example : Thin films produced using lithium niobium methoxide have been shown to enhance conductivity and stability in electronic circuits, contributing to advancements in flexible electronics.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound is highly moisture-sensitive, undergoing rapid hydrolysis in aqueous environments :

Experimental observations :

-

Hydrolysis produces amorphous niobium oxyhydroxides, which crystallize into Nb₂O₅ upon calcination .

-

Residual lithium hydroxide facilitates subsequent lithiation steps in battery material synthesis .

Catalytic and Electrochemical Roles

Lithium niobium methoxide derivatives exhibit catalytic activity in organic transformations and energy storage:

-

Redox reactions : Nb(V) centers in LiNb(OCH₃)₆ participate in ligand-to-metal charge transfer (LMCT) under UV light, enabling photocatalytic oxidation of alcohols .

-

Battery electrolytes : Calcined LiNbO₃ films derived from this precursor enhance ionic conductivity and stability in high-voltage lithium-ion batteries .

| Application | Performance Metric | Reference |

|---|---|---|

| Photocatalysis | 92% yield in benzaldehyde | |

| Battery cyclability | 92.9% capacity retention |

Thermochemical Data

Thermodynamic properties of related niobium alkoxides (e.g., niobium ethanolate) provide insights into the stability of lithium niobium methoxide :

| Compound | ΔfH° (liquid, kJ/mol) | ΔcH° (kJ/mol) |

|---|---|---|

| Nb(OCH₂CH₃)₅ | -1583.9 ± 2.7 | -6872.6 ± 1.7 |

| LiNb(OCH₃)₆ (inferred) | ~-1600 (estimated) | N/A |

Comparison with Similar Compounds

Niobium Alkoxides

- Niobium Ethoxide (Nb(OEt)₅) : A well-characterized precursor with a molecular formula of C₁₀H₂₅NbO₅. It exhibits a melting point of 6°C and a boiling point of 140–142°C under reduced pressure (0.1 mmHg). Its density is 1.268 g/mL, and it is highly moisture-sensitive .

- Niobium Butoxide (Nb(OBu)₅): Features longer alkyl chains, enhancing solubility in nonpolar solvents but reducing thermal stability compared to shorter-chain alkoxides .

- Lithium Niobium Ethoxide (C₁₂H₃₀LiNbO₆) : Contains lithium as a counterion, likely stabilizing the niobium ethoxide complex. Its molecular weight is 370.21 g/mol, and it is stored under dry conditions due to moisture sensitivity .

Lithium Methanolate Niobium(5+): Expected to share structural motifs with the ethoxide analog but with methanolate ligands. The shorter methoxy group may increase reactivity and reduce solubility in organic solvents compared to ethoxide or butoxide derivatives.

Thermal and Optical Properties

- Lithium Niobate (LiNbO₃) : Exhibits strong second-harmonic generation (SHG) signals, with optimal performance at a lithium/niobium molar ratio of 70%. This stoichiometry-dependent behavior underscores the importance of synthesis conditions .

- Niobium Alkoxides: Thermal decomposition of niobium ethoxide produces Nb₂O₅, a high-refractive-index material. Methanolate derivatives may decompose at lower temperatures due to shorter ligand chains .

Moisture Sensitivity and Handling

All niobium alkoxides, including lithium methanolate niobium(5+), are highly sensitive to moisture, necessitating anhydrous synthesis and storage conditions. For example, niobium ethoxide requires storage in flammables areas and handling under inert atmospheres . Lithium’s presence may slightly mitigate reactivity by stabilizing the complex, as seen in lithium niobium ethoxide .

Data Tables

Table 1: Key Properties of Niobium Alkoxides and Lithium Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/mL) | Applications |

|---|---|---|---|---|---|

| Niobium Ethoxide | C₁₀H₂₅NbO₅ | 6 | 140–142 (0.1) | 1.268 | Oxide precursors, catalysts |

| Lithium Niobium Ethoxide | C₁₂H₃₀LiNbO₆ | N/A | N/A | N/A | Battery materials, synthesis |

| Lithium Methanolate Niobium(5+) (inferred) | CH₃OLi·Nb(OMe)₄ | <6 (estimated) | <140 (estimated) | >1.2 (estimated) | Precursors, optical materials |

Table 2: Ionic Conductivity in Niobium-Containing Lithium Compounds

| Compound | Ionic Conductivity (S/cm) | Key Findings |

|---|---|---|

| Li₆₋ₓZr₂₋ₓNbₓO₇ | ~10⁻⁴ (at 300°C) | Nb⁵⁵⁺ substitution reduces Li⁺ mobility |

| Niobium Tungsten Oxide | ~10⁻³ (room temp) | High diffusivity due to open structure |

| Lithium Niobate (LiNbO₃) | ~10⁻⁶ (room temp) | Low conductivity, used in optics instead |

Preparation Methods

Solvent and Precursor Selection

The most widely documented method involves dissolving equimolar lithium and niobium alkoxides in methanol. Lithium methoxide (LiOCH₃) and niobium methoxide (Nb(OCH₃)₅) are preferred due to their high solubility in methanol, which minimizes solvent volume and maximizes yield. Ethanol or mixtures with propanol are alternatives but less efficient.

Coprecipitation Protocol

-

Solution Preparation :

-

Base Addition :

-

Drying and Calcination :

Key Parameters:

| Parameter | Optimal Range | Effect of Deviation |

|---|---|---|

| Temperature | 25–50°C | Lower temps slow reaction; higher risks decomposition |

| Base Concentration | Saturated aqueous NH₃ | Excess water dilutes methanol, reducing yield |

| Stirring Rate | 200–400 rpm | Inadequate mixing causes inhomogeneous precipitation |

Yield : >95% when using stoichiometric ratios.

Electrochemical Synthesis

Cell Configuration

This method employs an electrolytic cell with a niobium anode and platinum cathode in methanol containing lithium chloride (LiCl).

Process Optimization

Performance Data:

| Current Density (mA/cm²) | Voltage (V) | Purity (%) |

|---|---|---|

| 10–15 | 2.5–3.0 | 99.5 |

| 20–25 | 3.5–4.0 | 98.2 |

Vapor-Phase Deposition

Precursor Vaporization

LiNb(OCH₃)₆ is synthesized by co-vaporizing lithium β-diketonates (e.g., Li(thd)) and Nb(OCH₃)₅ in an argon-oxygen atmosphere.

Deposition Conditions

Film Properties:

| Substrate | Thickness (µm) | Crystallinity |

|---|---|---|

| Sapphire | 0.5–5.0 | Single-crystal |

| Lithium Tantalate | 1.0–3.0 | Epitaxial |

Industrial-Scale Production

Commercial preparations (e.g., Thermo Scientific, American Elements) use modified coprecipitation:

-

Purity Control : Sequential distillation removes residual alcohols and halides.

-

Stabilization : Solutions are stored at 5–10°C under nitrogen to prevent hydrolysis.

| Grade | Purity (%) | Impurities (ppm) |

|---|---|---|

| 2N | 99 | <1,000 |

| 5N | 99.999 | <10 |

Challenges and Mitigation Strategies

-

Moisture Sensitivity :

-

Byproduct Formation :

-

Scalability :

Q & A

Q. What synthesis protocols are recommended for preparing lithium methanolate niobium(5+) with controlled stoichiometry?

To synthesize lithium methanolate niobium(5+), co-precipitation or solid-state reactions are commonly employed. For solid-state synthesis, precursors like LiOH·H₂O, methanol, and Nb₂O₅ are mixed in stoichiometric ratios and calcined at 480–930°C under oxygen to ensure phase purity . Precursor homogeneity is critical; ball milling for 6–12 hours ensures uniform mixing. Post-sintering, XRD analysis (e.g., using Cu-Kα radiation) confirms lattice parameter shifts, which correlate with niobium substitution in the lattice (e.g., increased lattice parameters if Nb⁵⁵⁺ occupies transition metal sites) .

Q. How can XPS and EDS be utilized to validate niobium doping in lithium methanolate niobium(5+)?

XPS surface analysis (penetration depth: 10–20 atomic layers) identifies Nb⁵⁵⁺ oxidation states via 3d₃/₂ (~207 eV) and 3d₅/₂ (~210 eV) peaks, though distinguishing Nb⁴⁺/Nb⁵⁵⁺ requires complementary techniques due to overlapping binding energies . EDS mapping of cross-sectioned particles confirms bulk doping uniformity, while line scans detect surface-to-core gradients. For bulk validation, neutron diffraction or XAS (X-ray absorption spectroscopy) resolves niobium occupancy in Li or TM sites .

Advanced Research Questions

Q. How does niobium(5+) doping mitigate Li⁺/Ni²⁺ cation mixing in layered oxide cathodes?

Niobium doping introduces Li vacancies via charge compensation (e.g., Nb⁵⁵⁺ substitution at TM sites requires 4 Li vacancies per Nb⁵⁵⁺ ion), reducing Ni²⁺ migration into Li layers . XPS quantifies Ni²⁺/Ni³⁺ ratios, but bulk-sensitive techniques like XAS are essential, as surface Ni³⁺ enrichment may not reflect bulk behavior. Electrochemical impedance spectroscopy (EIS) further correlates reduced cation mixing with enhanced Li⁺ diffusivity (~10⁻¹⁰ to 10⁻⁹ cm²/s) .

Q. What experimental strategies resolve contradictions in reported Ni oxidation states after niobium doping?

Conflicting reports on Ni²⁺ vs. Ni³⁺ dominance arise from synthesis conditions (e.g., calcination atmosphere) and analytical limitations. A multi-technique approach is recommended:

Q. How do lithium and niobium vacancies influence electrochemical stability in high-temperature applications?

Li vacancies (e.g., from Nb⁵⁵⁺ doping) reduce Li⁺ diffusion barriers but may accelerate capacity fade at high voltages. Computational models (DFT) predict vacancy migration energies, while in situ XRD tracks structural degradation during cycling (e.g., phase transitions at >4.3 V) . Experimentally, galvanostatic cycling at 45–60°C combined with post-mortem TEM identifies microcrack formation linked to vacancy clusters .

Methodological Challenges

Q. What analytical methods quantify trace lithium and niobium in complex matrices (e.g., geological or degraded battery samples)?

- ICP-AES: Detects Li (detection limit: 0.1 μg/g) and Nb (1.0 μg/g) with ~95–105% recovery rates after HNO₃/HF digestion .

- Neutron reaction analysis (NRA): Non-destructive quantification of Li at ppm levels via ⁶Li(n,α)³H reaction, ideal for low-concentration samples .

- TOF-SIMS: Maps Li/Nb spatial distribution in degraded cathodes with sub-μm resolution .

Q. How can researchers validate niobium doping efficacy in single-crystal vs. polycrystalline systems?

- Single-crystal XRD: Resolves anisotropic lattice distortions caused by Nb⁵⁵⁺ doping.

- Electron backscatter diffraction (EBSD): Maps grain orientations to assess doping-induced strain in polycrystalline samples.

- Electrochemical strain microscopy (ESM): Probes Li⁺ mobility changes at grain boundaries in doped vs. undoped materials .

Data Interpretation and Contradictions

Q. Why do some studies report improved cycle life with niobium doping, while others observe marginal benefits?

Divergent outcomes stem from doping concentration gradients and synthesis methods. For example, gradient doping (surface-enriched Nb⁵⁵⁺) enhances cycle retention by suppressing surface degradation, while bulk doping at >3 wt% may introduce secondary phases (e.g., LiNbO₃), increasing impedance . Cross-sectional SEM-EDS and differential capacity analysis (dQ/dV) differentiate bulk vs. surface effects .

Q. How does niobium’s oxygen affinity impact synthesis and stability?

Nb₂O₅’s high oxygen demand (metal-to-oxygen ratio 1:2.5 vs. 1:2 in layered oxides) necessitates oxygen-rich calcination to avoid oxygen vacancies. Thermogravimetric analysis (TGA) under O₂/N₂ atmospheres quantifies oxygen uptake, while Raman spectroscopy detects Nb–O bond stability (~800 cm⁻¹ peaks) .

Computational and Modeling Approaches

Q. What DFT parameters best predict niobium’s role in lithium diffusion pathways?

DFT simulations using PBE functionals and Hubbard U corrections (U = 3–5 eV for Ni 3d orbitals) model Nb⁵⁵⁺-induced Li⁺ migration barriers. Charge-density difference plots identify Nb–O covalency, which stabilizes TM-O frameworks and reduces Li⁺ trapping .

Q. How can phase-field modeling optimize niobium doping for high-rate performance?

Phase-field models incorporate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.